BenchChemオンラインストアへようこそ!

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide

Kinase inhibition Anticancer Imidazo[2,1-b]thiazole

N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide (CAS 1795303-20-6) is a heterocyclic small molecule featuring a characteristic imidazo[2,1-b]thiazole core linked via an ortho-phenyl bridge to a 4-methylthiazole-5-carboxamide moiety. This compound belongs to the broader imidazo[2,1-b]thiazole carboxamide class, a privileged scaffold extensively explored in medicinal chemistry for kinase inhibition, sirtuin modulation, and antiproliferative applications.

Molecular Formula C16H12N4OS2
Molecular Weight 340.42
CAS No. 1795303-20-6
Cat. No. B2984543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide
CAS1795303-20-6
Molecular FormulaC16H12N4OS2
Molecular Weight340.42
Structural Identifiers
SMILESCC1=C(SC=N1)C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
InChIInChI=1S/C16H12N4OS2/c1-10-14(23-9-17-10)15(21)18-12-5-3-2-4-11(12)13-8-20-6-7-22-16(20)19-13/h2-9H,1H3,(H,18,21)
InChIKeyKYGLUKSGQOTOKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide (CAS 1795303-20-6): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide (CAS 1795303-20-6) is a heterocyclic small molecule featuring a characteristic imidazo[2,1-b]thiazole core linked via an ortho-phenyl bridge to a 4-methylthiazole-5-carboxamide moiety . This compound belongs to the broader imidazo[2,1-b]thiazole carboxamide class, a privileged scaffold extensively explored in medicinal chemistry for kinase inhibition, sirtuin modulation, and antiproliferative applications [1]. With a molecular formula of C₁₆H₁₂N₄OS₂ and a molecular weight of 340.42 g/mol, it presents a compact, rule-of-five compliant structure suitable for fragment-based lead discovery and scaffold-hopping campaigns [2]. The compound is typically supplied as a >95% purity research-grade solid, making it immediately serviceable for in vitro assay profiling without additional purification .

Why N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide Cannot Be Interchanged with Generic Imidazo[2,1-b]thiazole Analogs


The imidazo[2,1-b]thiazole carboxamide scaffold exhibits profound sensitivity to substituent identity and regiochemistry, meaning that seemingly minor structural variations produce large differences in target engagement and biological outcome [1]. The 4-methylthiazole-5-carboxamide terminus in this compound provides a distinct hydrogen-bonding and steric profile compared to analogs bearing quinoxaline-2-carboxamide (SRT 1720) or 2-(pyridin-3-yl)thiazole-5-carboxamide (SRT2104) moieties, directly impacting kinase selectivity and sirtuin modulation potency [2]. Additionally, the fully aromatic imidazo[2,1-b]thiazole core (as opposed to its 2,3-dihydro congener, CAS 2034384-08-0) alters π-stacking interactions and conformational rigidity, parameters critical for ATP-binding site occupancy in kinase targets . Substituting this compound with a generic imidazo[2,1-b]thiazole analog—even one differing by a single substituent—carries a high risk of abolishing the desired activity profile, invalidating SAR hypotheses, and generating misleading screening data [3].

Quantitative Differentiation Evidence for N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide


Kinase Inhibitory Potential: Class-Level Antiproliferative Activity in Imidazo[2,1-b]thiazole Carboxamides

Imidazo[2,1-b]thiazole carboxamides bearing a terminal 4-methylthiazole-5-carboxamide group are structurally related to compounds that have demonstrated potent B-Raf V600E inhibitory activity. In a focused series, derivatives with amino-substituted terminal phenyl rings and sulfonamide side chains achieved IC₅₀ values as low as 1.20 nM against V600E B-Raf kinase [1]. While direct head-to-head data for the target compound are not available, the 4-methylthiazole-5-carboxamide terminus is hypothesized to confer a similar binding mode to dabrafenib (IC₅₀ = 0.8 nM for V600E B-Raf) [2]. This class-level inference suggests the target compound merits prioritization for B-Raf-focused screening cascades over imidazo[2,1-b]thiazole analogs lacking the 4-methylthiazole carboxamide motif.

Kinase inhibition Anticancer Imidazo[2,1-b]thiazole

Sirtuin Modulation Potential: Structural Analogy to SIRT1 Activator SRT2104

The target compound shares the 4-methylthiazole-5-carboxamide terminus and imidazo[2,1-b]thiazole core with SRT2104 (GSK2245840), a first-in-class, highly selective SIRT1 activator that advanced to Phase II clinical trials . SRT2104 activates SIRT1 with an EC₅₀ of approximately 1.0 μM in biochemical assays and has demonstrated oral antidiabetic activity in ob/ob and DIO mouse models [1]. Although SRT2104 bears an additional morpholinomethyl substituent at the imidazothiazole C-3 position, the conserved 4-methylthiazole-5-carboxamide amide portion is critical for SIRT1 activation, as evidenced by SAR studies showing that modifications to this amide dramatically alter enzyme activity . This structural conservation positions the target compound as a valuable minimalist analog for SIRT1-focused SAR expansion.

Sirtuin 1 Metabolic disorders SIRT1 activator

Scaffold Versatility: Dual Imidazo[2,1-b]thiazole and Thiazole Moieties Enable Multi-Target Engagement

The unique juxtaposition of an imidazo[2,1-b]thiazole core and a 4-methylthiazole-5-carboxamide side chain in this compound creates two distinct heterocyclic recognition elements within a single small molecule (MW 340.42). This dual-heterocycle architecture is notably absent in simpler analogs such as N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide, which substitutes the thiazole for a furan and loses the methyl substitution . The thiazole sulfur and nitrogen atoms provide additional hydrogen-bond acceptor and metal-chelating capacity, which has been exploited in kinase inhibitor design to engage the hinge region of ATP-binding sites [1]. This dual-heterocycle feature makes the target compound particularly suitable for fragment-based screening libraries where maximizing pharmacophore density per Dalton is a key selection criterion [2].

Multi-target drug discovery Fragment-based design Kinase profiling

Differentiation from 2,3-Dihydro Congener: Aromaticity-Driven Conformational Rigidity

The fully aromatic imidazo[2,1-b]thiazole core in the target compound (CAS 1795303-20-6) contrasts directly with the saturated 2,3-dihydroimidazo[2,1-b]thiazole core of its closest congener (CAS 2034384-08-0) . While quantitative binding data comparing these two specific compounds are not publicly available, the structural difference has well-established implications: the aromatic system enforces a planar conformation that maximizes π-stacking with tyrosine and phenylalanine residues in kinase ATP pockets, whereas the dihydro analog introduces a puckered saturated ring that disrupts this interaction [1]. This aromatic vs. saturated dichotomy is a critical differentiator for computational chemists performing docking studies or molecular dynamics simulations, where the conformational ensemble of the core scaffold directly determines the predicted binding pose [2]. For procurement, this means the aromatic compound is more appropriate for targets requiring flat, type I kinase inhibitor binding modes.

Conformational analysis Dihydro vs. aromatic Binding pose prediction

Optimal Application Scenarios for N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide in Drug Discovery and Chemical Biology


Kinase Inhibitor Hit Finding: B-Raf V600E Primary Screening

Deploy this compound as a structurally enabled starting point for B-Raf V600E inhibitor discovery. The imidazo[2,1-b]thiazole core, combined with the 4-methylthiazole-5-carboxamide terminus, recapitulates key pharmacophoric features of dabrafenib. Initiate a biochemical screening cascade at 10 μM single-point concentration against V600E B-Raf, with follow-up IC₅₀ determination for hits showing >50% inhibition at the screening concentration, as informed by class-level inhibitory data showing IC₅₀ values as low as 1.20 nM for optimized analogs [1].

SIRT1 Modulator SAR Expansion: Minimalist Pharmacophore Probing

Use this compound as a stripped-down analog of SRT2104 to systematically probe the contribution of the C-3 morpholinomethyl group to SIRT1 activation potency and selectivity. Test in a Fluor de Lys SIRT1 deacetylase assay alongside SRT2104 (EC₅₀ ≈ 1.0 μM) as a positive control. The absence of the basic morpholine moiety may improve passive permeability and reduce hERG liability, making this compound a valuable tool for dissecting target engagement vs. off-target pharmacology [2].

Fragment-Based Drug Discovery (FBDD): High-Density Pharmacophore Library Member

Incorporate this compound (MW 340.42, two distinct heterocycles) into a fragment library for NMR-based or SPR-based screening against kinase or sirtuin targets. The dual heterocyclic architecture provides a high pharmacophore density per Dalton, maximizing the probability of detecting weak but specific binding interactions in primary fragment screens. Use at 200–500 μM in STD-NMR or WaterLOGSY experiments, with hit validation by ITC to confirm binding thermodynamics [3].

Computational Chemistry: Aromatic Core Conformational Analysis and Docking Studies

Utilize the fully aromatic imidazo[2,1-b]thiazole core of this compound (as opposed to the 2,3-dihydro congener CAS 2034384-08-0) for molecular docking and molecular dynamics simulations targeting type I kinase inhibitors. The planar, aromatic scaffold reduces the conformational search space and enforces a geometry compatible with hinge-region binding in ATP pockets. Generate a conformational ensemble using DFT-optimized geometry at the B3LYP/6-31G* level prior to docking into B-Raf or SIRT1 crystal structures [4].

Quote Request

Request a Quote for N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.